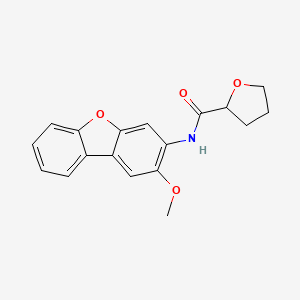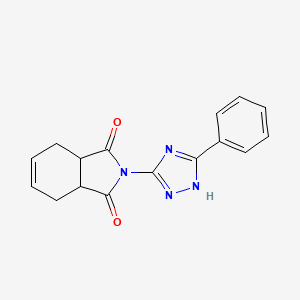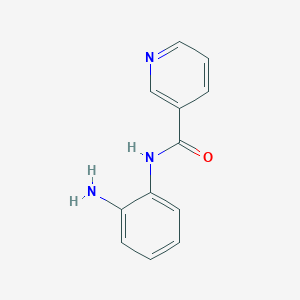![molecular formula C21H24FN5O2 B1227414 4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol is a member of piperidines.
Scientific Research Applications
Structural Analysis and Chemical Properties
- The compound has been studied for its structural properties, particularly in relation to similar compounds. For instance, the structure of a compound closely related to 4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol, specifically ¿3-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-ylidene¿¿1-[2-(4- methoxyphenyl)ethyl]-4-piperidin-1-io¿ammonium tetrachlorocuprate(II), has been analyzed. This research highlights its molecular conformation and bonding interactions, which can be crucial for understanding the compound's chemical behavior and potential applications (Parvez & Braitenbach, 2000).
Synthesis and Derivatives
- Research has been conducted on the synthesis of various derivatives of 4-piperidinol, which include alterations to the aryl part of the molecule. These derivatives have been tested for their cytotoxicity against human cell lines, indicating potential therapeutic applications in the treatment of diseases such as cancer (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
Molecular Imaging and Diagnostics
- The compound's derivatives have been explored for their use in molecular imaging, specifically in positron emission tomography (PET). Derivatives such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for studying cannabinoid receptors in the brain. This demonstrates the compound's potential in neuroscientific research and diagnostics (Katoch-Rouse & Horti, 2003).
Pharmacological Evaluation
- Some derivatives of 4-piperidinol have been evaluated for their pharmacological properties, particularly as analgesics. Studies have shown that specific derivatives can exhibit significant analgesic activity, suggesting potential applications in pain management (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).
Metabolic Studies
- Metabolism and disposition studies of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, have been conducted. These studies are crucial for understanding how such compounds are processed in the body, which is vital for their development as therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Neuropharmacology
- Studies on similar compounds have also focused on their neuropharmacological effects. For instance, research on selective serotonin antagonists related to 4-piperidinol derivatives has provided insights into their potential use in treating neurological disorders (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
properties
Product Name |
4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol |
|---|---|
Molecular Formula |
C21H24FN5O2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C21H24FN5O2/c1-29-17-8-6-16(7-9-17)14-27-20(23-24-25-27)15-26-12-10-21(28,11-13-26)18-4-2-3-5-19(18)22/h2-9,28H,10-15H2,1H3 |
InChI Key |
ABOHGGKWMDDIIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)CN3CCC(CC3)(C4=CC=CC=C4F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)

![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)

![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)

![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)


![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)